![molecular formula C10H8F3IO2S B3090196 Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate CAS No. 1208080-30-1](/img/structure/B3090196.png)
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate
Overview
Description
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is commonly used in laboratory experiments due to its unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the iodine and sulfur atoms.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate. However, it is known to be a potent inhibitor of human carboxylesterase 2, which is an enzyme involved in the metabolism of various drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate in lab experiments is its high reactivity and selectivity. It can be used in a wide range of organic reactions, and its unique properties make it an attractive reagent for the synthesis of various compounds. However, one of the main limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the use of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate in scientific research. One potential direction is the development of new chemical reactions and methodologies that utilize this compound. Additionally, it may be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate has several scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of new chemical reactions and methodologies.
properties
IUPAC Name |
ethyl 3-iodo-5-(trifluoromethylsulfanyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3IO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHONCODLWGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3IO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250035 | |
Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate | |
CAS RN |
1208080-30-1 | |
Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.